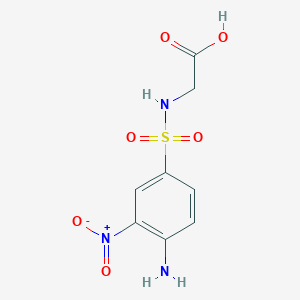

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-[(4-amino-3-nitrophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O6S/c9-6-2-1-5(3-7(6)11(14)15)18(16,17)10-4-8(12)13/h1-3,10H,4,9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASYLEFFLDNCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid typically involves the following steps:

Nitration: The starting material, 4-aminobenzenesulfonamide, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

Amination: The nitro group is then reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Sulfonation: The resulting compound is sulfonated to introduce the sulfonamide group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso group or a nitrate group.

Reduction: The nitro group can be reduced to an amino group or an amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 2-(4-Amino-3-nitroso)benzenesulfonamido)acetic acid.

Reduction: 2-(4-Amino-3-amino)benzenesulfonamido)acetic acid.

Substitution: Various alkylated derivatives of the sulfonamide group.

Scientific Research Applications

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula and a molecular weight of 275.24 . It is also known as Glycine, N-[(4-amino-3-nitrophenyl)sulfonyl]- .

Applications

While the search results do not directly detail the applications of 2-(4-amino-3-nitrobenzenesulfonamido)acetic acid, they do provide some context clues and related information that can help infer potential applications.

- Medicinal Chemistry: Sulfonamide derivatives, which share structural similarities with 2-(4-amino-3-nitrobenzenesulfonamido)acetic acid, have been explored for their potential in medicinal chemistry . For example, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent inhibitors of 12-S-LOX, an enzyme implicated in various diseases .

- Glaucoma Management: Advanced techniques in glaucoma management involve the use of microstents and intracameral implants to lower intraocular pressure (IOP) and reduce the need for topical medications like latanoprost .

- Hydrogen Bond Studies: Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related, have been studied for hydrogen bonding. These studies offer insights into the electronic behavior, stability, and reactivity of sulfonamide derivatives.

- Synthesis of Amino Acid Derivatives: The synthesis of N-alkyl amino acids, including N-methylation, is a common motif in nonribosomal peptide synthesis .

Potential Applications Based on Search Results

Based on the provided search results and the broader context of related compounds, here are some potential research applications for 2-(4-amino-3-nitrobenzenesulfonamido)acetic acid:

- Development of Lipoxygenase Inhibitors: Given the activity of benzenesulfonamide derivatives as 12-LOX inhibitors, 2-(4-amino-3-nitrobenzenesulfonamido)acetic acid could be investigated for its potential to inhibit lipoxygenases and related enzymes .

- Study of Ocular Diseases: Considering the use of microstents and implants in glaucoma management, this compound could be relevant in developing new treatments or understanding the mechanisms of glaucoma and other ocular diseases .

- Material Science Applications: The information about gelling agents and their properties suggests that 2-(4-amino-3-nitrobenzenesulfonamido)acetic acid or its derivatives could be explored for applications in material science, such as creating gels with specific properties .

- Cancer Research: Sulfonamide derivatives of quinoxaline have shown activity against skin cancer cells . 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid might be explored for similar anticancer properties or for its ability to modulate factors like CA IX expression in cancer cells .

Data Table

Because the applications of 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid are not explicitly mentioned in the provided search results, a data table cannot be constructed.

Case Studies

Mechanism of Action

The mechanism by which 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the nitro group can participate in redox reactions. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid with structurally related sulfonamide derivatives, emphasizing substituent effects, molecular properties, and biological activities.

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The nitro group at the 3-position in the target compound introduces electron-withdrawing effects, likely enhancing acidity and reactivity in nucleophilic environments compared to non-nitro analogs like (4-Amino-benzenesulfonylamino)-acetic acid . Halogen substituents (e.g., bromo, iodo) increase molecular weight and may reduce aqueous solubility due to hydrophobic/halogen bonding interactions .

Biological Activity: The 4-chloro-3-nitrobenzenesulfonylamino analog (CAS 68003-38-3) demonstrates acetylcholinesterase inhibition, suggesting that the nitro group’s electron-withdrawing nature enhances interaction with enzyme active sites . Benzamide-containing derivatives (e.g., 2-[(4-Benzamidophenyl)sulfonylamino]acetic acid) exhibit metabolic stability but reduced solubility, highlighting trade-offs in drug design .

Biological Activity

2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, commonly referred to as a sulfonamide compound, has garnered attention due to its complex structure and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its role in various biological activities. Its chemical structure can be represented as follows:

- IUPAC Name : 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid

- Molecular Formula : C8H10N4O5S

- Molecular Weight : 250.25 g/mol

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit antimicrobial activity through the inhibition of bacterial folate synthesis. This mechanism is primarily due to their structural similarity to p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. The inhibition leads to a decrease in folate production, essential for nucleic acid synthesis.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid | Gram-positive bacteria | Inhibition of folate synthesis |

| Sulfamethoxazole | Gram-positive & negative | Inhibition of dihydropteroate synthase |

| Trimethoprim | Broad-spectrum | Inhibition of dihydrofolate reductase |

Antiproliferative Effects

Studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been tested against melanoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis.

Case Study: Antiproliferative Activity

In a study published in the Journal of Medicinal Chemistry, 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid was evaluated for its effects on M21 human skin melanoma cells. The results indicated:

- IC50 Value : 15 µM (indicating effective concentration for 50% inhibition)

- Mechanism : Induction of apoptosis through caspase activation pathways.

The biological activity of 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in folate metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation rates.

- Apoptotic Pathways : Activation of apoptotic pathways through caspase cascades has been observed, contributing to its anticancer properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the development of more potent derivatives. Modifications at specific positions on the aromatic ring or sulfonamide group can enhance activity or selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Nitro group substitution | Increased antibacterial potency |

| Alteration of amino groups | Enhanced antiproliferative effects |

| Variations in sulfonamide moiety | Changes in solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Amino-3-nitrobenzenesulfonamido)acetic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between sulfonamide intermediates and activated acetic acid derivatives. For example, intermolecular condensation of 4-amino-3-nitrobenzenesulfonamide with chloroacetic acid derivatives in anhydrous dimethylformamide (DMF) at 60–80°C under nitrogen atmosphere has been reported for analogous structures. Yield optimization requires monitoring reaction time (typically 12–24 hours), stoichiometric ratios (1:1.2 molar ratio of sulfonamide to chloroacetic acid), and purification via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the presence of the sulfonamido group (δ 2.8–3.2 ppm for –SONH–) and acetic acid moiety (δ 4.1–4.3 ppm for –CHCOOH).

- FT-IR : Peaks at 1340–1360 cm (asymmetric S=O stretching) and 1550–1600 cm (nitro group) are critical.

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar 4-acetamido-3-nitrobenzoic acid (mp: 220–222°C; decomposition observed above 250°C) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Thermal Stability : Monitor decomposition via thermogravimetric analysis (TGA). Analogous nitro-sulfonamides show decomposition onset at ~200°C, necessitating storage below 25°C .

- Photostability : Protect from UV light due to nitro group sensitivity. Use amber glass vials and inert atmospheres (N or Ar).

- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 40°C for 14 days. High-performance liquid chromatography (HPLC) can track degradation products like 4-amino-3-nitrobenzenesulfonic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect reduces HOMO energy, influencing reactivity .

- Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Focus on sulfonamide’s affinity for zinc ions in active sites, as seen in studies of 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity. Nitro groups may increase metabolic liability, requiring structural optimization .

Q. What strategies resolve contradictions between experimental data and computational predictions for sulfonamide derivatives?

- Methodological Answer :

- Multi-Method Validation : Cross-validate DFT results with experimental spectroscopic data (e.g., comparing calculated vs. observed IR peaks).

- Reaction Path Analysis : Apply quantum chemical reaction path searches (e.g., using the GRRM17 software) to identify overlooked intermediates. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% in similar studies .

- Error Source Identification : Check solvent effects in simulations. Polar solvents like DMF stabilize charged intermediates, which may not align with gas-phase DFT calculations .

Q. What experimental design principles apply to studying its reaction mechanisms with biomolecular targets?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in enzyme inhibition (e.g., > 1 indicates hydrogen transfer is rate-limiting).

- Stopped-Flow Spectroscopy : Monitor fast reactions (e.g., binding to metalloenzymes) in milliseconds. Pre-mix sulfonamide and enzyme solutions in a 1:1 ratio at 25°C .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic interactions) vs. enthalpy-driven (e.g., hydrogen bonding) mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.